molecular formula C24H28O4 B3002454 Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 385385-95-5

Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B3002454
CAS RN: 385385-95-5
M. Wt: 380.484
InChI Key: HRSNFWPLOUJQSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitro-reductive cyclization, acylation, nucleophilic substitution, and reduction processes. For instance, the synthesis of Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is achieved with an 87% yield using a "one-pot" nitro-reductive cyclization method . Similarly, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using various spectroscopic and analytical techniques, including FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, cyclic voltammetry, and X-ray crystallography . For example, the crystal and molecular structure of a related compound is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The papers describe the synthesis of compounds that involve reactions such as cyclization, acylation, and Schiff base formation. These reactions are crucial for constructing the complex molecular architecture of the compounds . The Schiff base compounds, for example, are synthesized by coupling with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are extensively studied using various techniques. The thermal stability is assessed by thermogravimetric analysis (TGA), and the electrostatic potential is studied to determine reactive sites of the molecules . The crystal structures reveal the presence of intramolecular hydrogen bonding, which influences the stability and reactivity of the compounds . Additionally, the molecular electrostatic potential (MEP) is analyzed to predict the behavior of these molecules in chemical reactions .

properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-7-26-23(25)21-19-13-18(10-11-20(19)28-22(21)24(4,5)6)27-14-17-12-15(2)8-9-16(17)3/h8-13H,7,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSNFWPLOUJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate

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